molecular formula C24H52O9 B12706295 Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol CAS No. 84712-46-9

Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol

Cat. No.: B12706295
CAS No.: 84712-46-9
M. Wt: 484.7 g/mol
InChI Key: JIWTUPIZKUXYCJ-UHFFFAOYSA-N
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Description

Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol is a complex ester compound with the molecular formula C24H52O9 and a molecular weight of 484.66428 . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol typically involves esterification reactions. The primary reactants include hexanedioic acid, 2,2-dimethyl-1,3-propanediol, isodecanol, and 1,2-propanediol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this ester compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, yielding the desired ester .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, the ester bonds can be hydrolyzed by esterases, releasing the constituent acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol, isodecanol and 1,2-propanediol is unique due to its complex structure, which imparts specific physical and chemical properties. Its ability to act as a plasticizer and its biocompatibility make it valuable in various applications, distinguishing it from simpler esters .

Properties

CAS No.

84712-46-9

Molecular Formula

C24H52O9

Molecular Weight

484.7 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid;8-methylnonan-1-ol;propane-1,2-diol

InChI

InChI=1S/C10H22O.C6H10O4.C5H12O2.C3H8O2/c1-10(2)8-6-4-3-5-7-9-11;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7;1-3(5)2-4/h10-11H,3-9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3;3-5H,2H2,1H3

InChI Key

JIWTUPIZKUXYCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCO.CC(CO)O.CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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